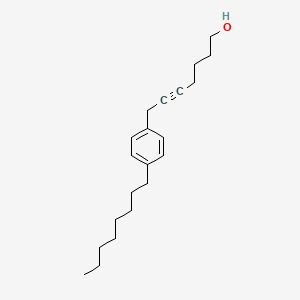

7-(4-Octylphenyl)hept-5-YN-1-OL

Description

7-(4-Octylphenyl)hept-5-YN-1-OL is an organic compound featuring a 4-octylphenyl group attached to a heptynol chain. The structure includes a terminal alkyne group at the fifth carbon and a hydroxyl group at the first carbon of the seven-carbon chain. This combination of functional groups confers unique reactivity and solubility properties. The alkyne moiety enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the hydroxyl group enhances hydrophilicity. Potential applications span organic synthesis, polymer chemistry, and pharmaceutical intermediates.

Properties

CAS No. |

88255-16-7 |

|---|---|

Molecular Formula |

C21H32O |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

7-(4-octylphenyl)hept-5-yn-1-ol |

InChI |

InChI=1S/C21H32O/c1-2-3-4-5-7-10-13-20-15-17-21(18-16-20)14-11-8-6-9-12-19-22/h15-18,22H,2-7,9-10,12-14,19H2,1H3 |

InChI Key |

ZBXNSAGPFVRJEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CC#CCCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The 4-octylphenyl group is a common structural motif in bioactive and photoresponsive compounds. Below is a comparison of key analogs:

Property and Application Comparisons

Photoresponsive Behavior

- F8-azo-H8 and H8-azo-H8: These azobenzene derivatives exhibit reversible trans-cis isomerization under UV/visible light, altering their molecular packing at air-water interfaces. Fluorination in F8-azo-H8 enhances hydrophobicity and stabilizes monolayer structures compared to H8-azo-H8 .

Interfacial and Material Properties

- F8-azo-H8: Forms stable Langmuir monolayers with viscoelastic moduli sensitive to UV irradiation. Surface pressure increases by ~15% upon trans-to-cis isomerization .

- This compound : The hydroxyl group may promote interfacial activity, but its alkyne could limit stability compared to fluorinated analogs.

Key Research Findings

- Fluorination Impact: Fluorinated chains (e.g., in F8-azo-H8) significantly enhance hydrophobicity and monolayer rigidity compared to non-fluorinated analogs like H8-azo-H8 .

- Functional Group Synergy : In FTY720, the 4-octylphenyl group synergizes with diol and amine groups to optimize receptor binding and pharmacokinetics .

- Alkyne Reactivity : The terminal alkyne in this compound offers a versatile handle for bioconjugation, a feature absent in azobenzene or S1P-targeting analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.